5-Bromo-2-(4-chlorophenoxy)aniline
Description
Significance of Aryl Halides and Aniline (B41778) Scaffolds in Organic Synthesis
Aryl halides, organic compounds where a halogen atom is directly bonded to an aromatic ring, are fundamental building blocks in organic synthesis. organic-synthesis.com Their utility stems from their ability to participate in a wide array of cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, which are pivotal for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org The presence of halogens like bromine and chlorine on an aromatic ring provides reactive handles for introducing a diverse range of functional groups, making them indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. organic-synthesis.comwikipedia.org
The aniline scaffold, a benzene (B151609) ring bearing an amino group, is another cornerstone of organic and medicinal chemistry. The amino group can act as a nucleophile, a base, or a directing group in electrophilic aromatic substitution, and it is a key feature in a vast number of biologically active compounds and dyes. organic-chemistry.org In drug discovery, the aniline moiety is often a critical pharmacophore that can be modified to fine-tune a compound's pharmacological profile, including its binding affinity, solubility, and metabolic stability. researchgate.net The tetrahydroquinoline scaffold, which can be derived from aniline derivatives, is a privileged structure in medicinal chemistry due to its presence in numerous bioactive molecules. rsc.org
Overview of Ether Linkages in Molecular Architecture
The ether linkage (C-O-C) is a common and important functional group in the molecular architecture of many organic compounds, from simple solvents to complex natural products. In the context of phenoxyanilines, the diaryl ether bond connects the two aromatic rings. This linkage is generally more stable to hydrolysis and oxidation compared to ester linkages, providing a robust connection between molecular fragments. youtube.com The flexibility of the ether bond allows for conformational adjustments, which can be crucial for a molecule's interaction with biological targets. accelachem.com Furthermore, the oxygen atom in the ether can act as a hydrogen bond acceptor, influencing the compound's solubility and binding properties. accelachem.com The synthesis of diaryl ethers is often achieved through methods like the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol (B47542). wikipedia.org
Contextualization of 5-Bromo-2-(4-chlorophenoxy)aniline within Contemporary Chemical Research
While specific research dedicated exclusively to this compound is limited in publicly accessible literature, its structure suggests it is a compound of interest as a synthetic intermediate. Its constituent parts—a brominated aniline and a chlorophenoxy group—are common in molecules targeted for biological screening. For instance, halogenated phenoxyanilines are investigated for their potential as antibacterial and antifungal agents, and as intermediates in the synthesis of more complex heterocyclic systems. vulcanchem.combio-fount.com The presence of both a bromine and a chlorine atom on the aromatic rings offers multiple sites for further functionalization through selective cross-coupling reactions, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. The synthesis of such a molecule would likely employ established methodologies like the Buchwald-Hartwig amination or the Ullmann condensation, which are cornerstones of modern organic synthesis for the formation of C-N and C-O bonds, respectively. organic-synthesis.comwikipedia.org
Scope and Objectives for In-depth Investigation of this compound
This article aims to provide a comprehensive overview of this compound based on available chemical data and established principles of organic chemistry. The primary objectives are to:
Detail the known physicochemical properties of the compound and its close structural isomers.
Elucidate its molecular structure and explore potential synthetic routes.
Discuss its potential applications in research and as a building block in organic synthesis, drawing parallels from related compounds.
This investigation will be based on a critical analysis of data from chemical suppliers and databases, alongside a review of the broader chemical literature on halogenated phenoxyaniline (B8288346) derivatives.
Physicochemical Properties and Structural Elucidation
The specific physicochemical properties of this compound are not extensively documented in peer-reviewed literature. However, data can be compiled from chemical supplier databases and extrapolated from closely related compounds.
Table 1: Physicochemical Properties of this compound and a Structural Isomer
| Property | This compound | 4-(2-Bromo-5-chlorophenoxy)aniline |
| CAS Number | 15212-00-7 | 168326129 |
| Molecular Formula | C₁₂H₉BrClNO | C₁₂H₉BrClNO |
| Molecular Weight | 298.56 g/mol | 298.56 g/mol |
| Appearance | Not specified | Not specified |
| Melting Point | Not specified | Not specified |
| Boiling Point | Not specified | Not specified |
| Solubility | Insoluble in water (predicted) | Insoluble in water (predicted) |
| XLogP3 | Not available | 4.1 |
Note: Data for this compound is sourced from chemical suppliers. Data for the structural isomer is from PubChem and provides a reasonable estimate for comparison.
Synthesis and Reactivity
The synthesis of this compound would most likely be achieved through a nucleophilic aromatic substitution reaction, specifically a diaryl ether synthesis. The two primary retrosynthetic approaches would involve either an Ullmann condensation or a Buchwald-Hartwig C-O coupling reaction.
Potential Synthetic Routes:
Ullmann Condensation: This classic method would involve the copper-catalyzed reaction of 4-chlorophenol (B41353) with 2-amino-4-bromoaniline. wikipedia.org The reaction typically requires a base and is often carried out at elevated temperatures.
Buchwald-Hartwig C-O Coupling: A more modern approach would be the palladium-catalyzed coupling of 4-chlorophenol with 2-amino-4-bromoaniline. wikipedia.org This method often proceeds under milder conditions and with a broader substrate scope compared to the Ullmann condensation.
The reactivity of this compound is dictated by its functional groups. The aniline moiety can undergo N-alkylation, N-acylation, or diazotization. The bromine atom on the aniline ring is susceptible to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The chlorophenoxy group is generally less reactive, though under forcing conditions, the chlorine atom could also participate in nucleophilic aromatic substitution.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-(4-chlorophenoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNO/c13-8-1-6-12(11(15)7-8)16-10-4-2-9(14)3-5-10/h1-7H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCICNYOGHRMGIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)Br)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo 2 4 Chlorophenoxy Aniline and Its Structural Analogs
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a problem-solving technique in organic synthesis. lkouniv.ac.injournalspress.com It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps called "disconnections." lkouniv.ac.indeanfrancispress.com For 5-bromo-2-(4-chlorophenoxy)aniline, two primary disconnections are considered: the C-N bond and the C-O ether linkage.
The most common disconnection is the C-O bond of the diaryl ether. This leads to two key precursors: a substituted aniline (B41778) and a phenol (B47542). Specifically, this involves disconnecting 5-bromo-2-aminophenol and 1-chloro-4-fluorobenzene (B165104) or 4-chlorophenol (B41353). Another viable disconnection is the C-N bond, which would lead to an organometallic intermediate and an amine source. However, the C-O disconnection is often more practical.
Conventional Synthetic Routes to Halogenated Aryl Ethers
The formation of the diaryl ether bond is a critical step in the synthesis of this compound. Two primary methods for this transformation are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Approaches for Phenoxy Linkage Formation
The Ullmann condensation is a classic and widely used method for synthesizing diaryl ethers. acs.orgtandfonline.comrsc.org This reaction typically involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base at elevated temperatures. rsc.org For the synthesis of the target molecule, this would involve reacting a substituted 2-bromoaniline (B46623) with 4-chlorophenol. The efficiency of the Ullmann reaction can be influenced by factors such as the nature of the solvent, the base used, and the presence of ligands that can accelerate the copper-catalyzed coupling. acs.orgorganic-chemistry.orgacs.org
| Reactants | Catalyst | Base | Solvent | Conditions | Product |
| Aryl Halide, Phenol | Copper(I) salt | Carbonate (e.g., Cs2CO3) | Acetonitrile, DMF | Heat | Diaryl Ether |
| 2-bromoaniline derivative, 4-chlorophenol | Cu2O | Cs2CO3 | Acetonitrile | Mild conditions | This compound |
Palladium-Catalyzed Coupling Reactions for C-O Bond Construction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. wikipedia.orgrsc.org While primarily used for C-N bond formation, modifications of this methodology, often referred to as Buchwald-Hartwig ether synthesis, can be employed to construct the C-O bond of diaryl ethers. rsc.org This reaction offers a valuable alternative to the sometimes harsh conditions of the Ullmann condensation. wikipedia.org The choice of palladium catalyst and ligand is crucial for the success of these reactions.
Selective Bromination and Chlorination Strategies on Aniline Scaffolds
The introduction of bromine and chlorine atoms onto the aniline ring requires selective halogenation methods.
Electrophilic Aromatic Substitution for Direct Halogenation
Direct halogenation of anilines can be achieved through electrophilic aromatic substitution. However, the high reactivity of the aniline ring can lead to multiple halogenations and other side reactions. To control the selectivity, the amino group is often protected, for example, as an acetanilide, before carrying out the halogenation. The directing effects of the substituents on the ring will then guide the position of the incoming halogen. A patent describes a process for preparing 4-bromo-2,6-dichloroaniline (B1266110) by treating 4-bromoaniline (B143363) with hydrogen peroxide and hydrochloric acid in dimethylformamide. google.com
Directed Ortho-Metalation and Halogenation
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This technique involves the deprotonation of a position ortho to a directing group, such as an amide or a substituted amine, using a strong base like an organolithium reagent. The resulting ortho-lithiated species can then be quenched with an electrophilic halogen source (e.g., Br2 or C2Cl6) to introduce the halogen atom at the desired position. This method offers excellent control over the regiochemistry of halogenation.
Multicomponent Reactions and Domino Processes in this compound Synthesis
The synthesis of complex molecules like this compound from simple starting materials in an efficient manner is a key goal of modern organic chemistry. Multicomponent reactions (MCRs) and domino (or cascade) processes are powerful strategies that address this challenge by combining several bond-forming steps into a single operation, thereby increasing efficiency and reducing waste. researchgate.netnih.gov
Domino reactions are defined as processes involving two or more bond-forming transformations that occur under the same reaction conditions without the need to isolate intermediates. The subsequent reaction takes place on the functionality generated in the previous step. researchgate.netnih.gov This approach is both ecologically and economically advantageous. researchgate.net While specific literature detailing a one-pot MCR or domino synthesis for this compound is not prominent, the principles can be applied to its core structural components, particularly the formation of substituted phenoxyanilines.
For instance, the Povarov reaction, a three-component reaction involving anilines, aldehydes, and electron-rich alkenes, is used to synthesize substituted tetrahydroquinolines. nih.gov A potential, albeit complex, domino strategy for a phenoxyaniline (B8288346) analog could involve an initial nucleophilic aromatic substitution to form the diaryl ether, followed by a series of transformations (e.g., reduction, cyclization) in the same pot to build a more complex heterocyclic structure. Another powerful domino process is the Knoevenagel–hetero-Diels–Alder reaction, which can generate significant molecular complexity from simple aldehydes and dicarbonyl compounds. researchgate.net Strategies involving sequences such as iodination, nucleophilic substitution, hydrolysis, and oxidation have also been developed as sustainable byproduct-catalyzed domino reactions for synthesizing functionalized ketones. nih.gov
The development of such processes for diaryl ether synthesis is an active area of research. A one-pot, three-component Mannich-type reaction, catalyzed by bromodimethylsulfonium bromide, effectively produces β-amino carbonyl compounds from aldehydes, anilines, and enolizable ketones, showcasing the potential for MCRs in synthesizing aniline derivatives. researchgate.net
Green Chemistry Principles in the Synthesis of Phenoxyanilines
The synthesis of phenoxyanilines, traditionally achieved through methods like the Ullmann condensation, often involves harsh reaction conditions that are at odds with the principles of green chemistry. wikipedia.orgthermofisher.com Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov This involves inventing novel reactions to maximize desired products while minimizing by-products and seeking environmentally benign solvents and catalysts. nih.govmdpi.com
The classic Ullmann ether synthesis, which forms the core C-O bond in phenoxyanilines, typically requires high-boiling polar solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or nitrobenzene, and temperatures often exceeding 210°C with stoichiometric amounts of copper. wikipedia.org These conditions present significant environmental and safety concerns.
Solvent Selection and Optimization
A primary focus of green chemistry is the replacement of hazardous solvents. numberanalytics.com Traditional solvents used in Ullmann-type reactions are often toxic and have high boiling points, making them difficult to remove and recycle. wikipedia.orgnumberanalytics.com
Recent research has explored more sustainable solvent alternatives. Studies have shown that for certain copper-catalyzed O-arylation reactions, non-polar solvents like toluene (B28343) or o-xylene (B151617) can be more effective than polar aprotic solvents like NMP. arkat-usa.org The move towards "green solvents," which are derived from renewable sources like biomass, is a significant area of development. numberanalytics.com Ionic liquids, which are salts that are liquid at room temperature, also offer potential advantages due to their thermal stability and tunable properties. numberanalytics.com For some processes, solvent-free synthesis, such as mechanochemical grinding or reactions under microwave irradiation, offers the ultimate green advantage by eliminating solvent waste entirely. mdpi.com
Table 1: Comparison of Solvents in Ullmann-Type Reactions
| Solvent Class | Examples | Traditional Use | Green Chemistry Perspective | Citations |
| Polar Aprotic | NMP, DMF, Nitrobenzene | Commonly used, high boiling points | Toxic, difficult to recycle, high energy consumption | wikipedia.orgthermofisher.comiitk.ac.in |
| Non-Polar | Toluene, o-Xylene | Less common traditionally | Can be more effective, lower toxicity than some polar options | arkat-usa.org |
| Green Solvents | Biomass-derived solvents | Emerging alternatives | Renewable, reduced environmental impact | numberanalytics.com |
| Ionic Liquids | Various | Niche applications | Low volatility, high thermal stability, tunable | numberanalytics.com |
| No Solvent | Microwave, Mechanochemistry | Not traditional | Eliminates solvent waste, can increase reaction rates | mdpi.com |
Catalyst Development for Enhanced Sustainability
Catalyst development is another cornerstone of green chemistry, aiming to replace stoichiometric reagents with more efficient and recyclable catalytic systems. The traditional Ullmann reaction's reliance on stoichiometric or excess copper powder is a prime target for improvement. wikipedia.org
Modern approaches focus on developing highly active and sustainable catalysts. This includes:
Soluble Copper Catalysts: The use of soluble copper(I) catalysts, often generated in situ, can significantly improve reaction efficiency and reduce the amount of copper required. wikipedia.org
Ligand-Assisted Catalysis: The reactivity of copper catalysts can be greatly enhanced by the use of ligands. Nitrogen-based (diamines), oxygen-based (carboxylates), and phosphorus-based (phosphines) ligands can stabilize the copper center and promote the desired coupling reaction, allowing for lower reaction temperatures and catalyst loadings. numberanalytics.com
Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). Their main advantage is ease of separation from the product, which simplifies purification and allows the catalyst to be recycled. mdpi.com Examples include palladium supported on acidic metal oxides like niobium phosphate (B84403) (NbOPO₄) and sulfonated catalysts derived from biomass waste. repec.orgrsc.org
Novel Energy Sources: Researchers have developed catalysts that can be activated by sunlight, which eliminates the need for energy-intensive heating and reduces the reliance on rare metals. scitechdaily.com
Table 2: Examples of Sustainable Catalyst Systems for C-O Coupling
| Catalyst System | Description | Key Advantages | Citations |
| CuI/Ligand | Copper(I) iodide with various nitrogen, oxygen, or phosphorus-based ligands. | Enhanced reactivity, lower temperatures, applicable to less reactive halides. | numberanalytics.com |
| Pd/NbOPO₄ | Palladium supported on acidic niobium phosphate. | Single-phase heterogeneous catalyst with high activity and selectivity. | rsc.org |
| Sulfonated Carbon Spheres | Derived from biomass waste (e.g., açai seeds). | Green, cost-effective, recyclable solid acid catalyst. | repec.org |
| Ni Single-Atom Catalyst | Nickel atoms dispersed on carbon nitride supports. | Activated by sunlight, reduces reliance on rare metals. | scitechdaily.com |
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The final stage of any synthesis is the purification of the desired product and its preceding intermediates. The choice of technique depends heavily on the physical properties of the compound, such as its state (solid or oil), polarity, and stability.
For crystalline solids like many phenoxyaniline derivatives and their precursors, recrystallization is a common and effective purification method. google.com This technique involves dissolving the crude product in a hot solvent or solvent mixture (e.g., ethanol/water) and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solvent. google.comgoogle.com
Column chromatography is a versatile technique used for purifying a wide range of compounds, including those that are oils or solids. researchgate.netrsc.org The crude mixture is passed through a column packed with a stationary phase (commonly silica (B1680970) gel), and a solvent (eluent) is used to move the components down the column at different rates based on their polarity, allowing for their separation. rsc.org
Standard workup procedures often precede these main purification steps. These typically involve:
Washing: The reaction mixture is often washed with aqueous solutions to remove inorganic salts and acidic or basic byproducts. For example, washing with a 5% sodium bicarbonate solution is used to neutralize and remove acid catalysts. google.com
Extraction: The target compound is transferred from one solvent to another (e.g., from an aqueous layer to an organic solvent like dichloromethane). google.comrsc.org
Drying: The organic solvent containing the product is treated with a drying agent, such as anhydrous sodium sulfate, to remove residual water. google.com
Filtration: The solid drying agent or unwanted precipitates are removed by filtration. Vacuum filtration is often used to efficiently separate crystalline products from the mother liquor. researchgate.net
Solvent Removal: The solvent is removed, typically using a rotary evaporator, to yield the crude or purified product. rsc.org
It is noted that some alkoxy and aryloxyanilines can be oils, which makes crystallization impossible and necessitates purification by methods such as column chromatography or distillation. acs.org
Chemical Reactivity and Derivatization Pathways of 5 Bromo 2 4 Chlorophenoxy Aniline
Reactions Involving the Aromatic Amino Group
The primary amino group attached to the aromatic ring is a key site for various derivatization reactions, enabling the introduction of diverse functionalities.
Acylation and Sulfonylation Reactions
The amino group of 5-Bromo-2-(4-chlorophenoxy)aniline readily undergoes acylation with acyl halides or anhydrides to form the corresponding amides. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.
Diazotization and Subsequent Transformations (e.g., Sandmeyer, Gattermann)
The primary aromatic amine can be converted to a diazonium salt by treatment with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. vedantu.comlkouniv.ac.in This diazonium salt is a valuable intermediate that can undergo a variety of subsequent transformations.
Sandmeyer Reaction : The diazonium group can be replaced by a halide (Cl, Br) or a cyano group using the corresponding copper(I) salt (CuCl, CuBr, or CuCN). wikipedia.orglscollege.ac.innih.gov This reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. wikipedia.orglscollege.ac.in The Sandmeyer reaction is a powerful tool for introducing a range of substituents onto the aromatic ring. lscollege.ac.innih.gov
Gattermann Reaction : Similar to the Sandmeyer reaction, the Gattermann reaction facilitates the replacement of the diazonium group. byjus.com However, it utilizes copper powder in the presence of the corresponding hydrogen halide (HCl or HBr) instead of a copper(I) salt. byjus.com
A modified Sandmeyer-type reaction has been developed for the synthesis of aryl bromides from aniline (B41778) derivatives using molecular bromine, offering an alternative to the classic Sandmeyer protocol. ias.ac.in
Condensation Reactions for Schiff Base Formation
The amino group of this compound can condense with aldehydes and ketones to form Schiff bases (imines). bohrium.comrecentscientific.comresearchgate.netinternationaljournalcorner.comsjomr.org.in This reaction typically involves refluxing the aniline derivative with the carbonyl compound in a suitable solvent like ethanol. researchgate.net The resulting Schiff bases are versatile ligands in coordination chemistry and have applications in various fields. bohrium.comresearchgate.netinternationaljournalcorner.com
For instance, the condensation of an aniline derivative with 5-chlorosalicylaldehyde (B124248) can yield a Schiff base ligand that can then be used to form metal complexes. bohrium.com Similarly, Schiff bases have been synthesized from 5-Bromo-2-hydroxy benzaldehyde (B42025) and aniline. recentscientific.comresearchgate.net
N-Alkylation and N-Arylation Strategies
The nitrogen atom of the amino group can be alkylated or arylated to form secondary or tertiary amines. N-arylation can be achieved through methods like the Buchwald-Hartwig amination. nih.govbeilstein-journals.org For example, a base-free N-arylation protocol has been developed for the synthesis of 4-anilinoquinazolines. nih.gov
Reactions at the Bromo-Substituted Aromatic Ring
The bromine atom on the aromatic ring serves as a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably through palladium-catalyzed cross-coupling reactions.
Cross-Coupling Reactions (Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig)
Suzuki-Miyaura Coupling : This versatile reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govrsc.orgresearchgate.net It is a powerful method for forming carbon-carbon bonds and has been successfully applied to unprotected ortho-bromoanilines. nih.govrsc.org The reaction is known for its mild conditions and tolerance of various functional groups. nih.gov
Heck Reaction : The Heck reaction, also known as the Mizoroki-Heck reaction, couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgcollectionscanada.gc.caresearchgate.net This reaction follows a Pd(0)/Pd(II) catalytic cycle. wikipedia.org
Sonogashira Coupling : This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. walisongo.ac.idorganic-chemistry.orglucp.net It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. walisongo.ac.id
Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a key method for forming carbon-nitrogen bonds by reacting the aryl bromide with an amine. wikipedia.orglibretexts.orgnih.govorganic-chemistry.org The reaction has seen significant development, with various generations of catalyst systems allowing for a broad scope of substrates and milder reaction conditions. wikipedia.org The mechanism generally involves oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.org
Nucleophilic Substitution of Bromine
The bromine atom on the aniline ring of this compound is a potential site for nucleophilic aromatic substitution (SNAr). However, the success of such reactions is highly dependent on the electronic properties of the aromatic ring. masterorganicchemistry.comlibretexts.org Generally, SNAr reactions are facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.comlibretexts.org
In the case of this compound, the aniline ring is substituted with an amino group (-NH₂) and a phenoxy group (-OAr), both of which are electron-donating by resonance. These groups increase the electron density of the ring, thereby deactivating it towards attack by nucleophiles. govtpgcdatia.ac.in Consequently, direct nucleophilic substitution of the bromine atom under standard SNAr conditions is generally challenging.
For substitution to occur, harsh reaction conditions or metal catalysis, such as in Buchwald-Hartwig or Ullmann-type couplings, would likely be necessary. These reactions proceed through different mechanisms involving oxidative addition to a metal center rather than a direct SNAr pathway.
Table 1: Potential Nucleophilic Substitution Reactions (Catalyzed)
| Reaction Type | Nucleophile | Catalyst System (Example) | Potential Product |
|---|---|---|---|
| Buchwald-Hartwig Amination | R₂NH (Secondary Amine) | Pd(dba)₂ / BINAP | N¹,N¹-Dialkyl-2-(4-chlorophenoxy)-1,5-benzenediamine derivative |
| Ullmann Condensation | R-OH (Alcohol/Phenol) | CuI / Ligand | 5-Alkoxy-2-(4-chlorophenoxy)aniline derivative |
Metal-Halogen Exchange Reactions
A more synthetically viable strategy for functionalizing the C-Br bond is through metal-halogen exchange. This process involves treating the aryl bromide with a strong organometallic base, typically an organolithium or Grignard reagent, to replace the bromine atom with a metal. harvard.eduuni-muenchen.de The resulting organometallic intermediate is a powerful nucleophile that can react with a wide range of electrophiles.
The most common reagents for this transformation are isopropylmagnesium chloride (i-PrMgCl) or n-butyllithium (n-BuLi). harvard.edu A significant consideration for this reaction is the presence of the acidic amine (-NH₂) proton. This proton will react with the organometallic reagent first in an acid-base reaction. Therefore, at least two equivalents of the reagent are required: one to deprotonate the amine and the second to perform the metal-halogen exchange. harvard.edu
Table 2: Metal-Halogen Exchange and Electrophilic Quenching
| Step 1: Metal-Halogen Exchange | Step 2: Electrophile | Reagent | Resulting Structure |
|---|---|---|---|
| Li-Br Exchange | 1. 2 eq. n-BuLi | 2. DMF | 4-Amino-3-(4-chlorophenoxy)benzaldehyde |
| Mg-Br Exchange | 1. 2 eq. i-PrMgCl | 2. CO₂ then H₃O⁺ | 4-Amino-3-(4-chlorophenoxy)benzoic acid |
| Li-Br Exchange | 1. 2 eq. n-BuLi | 2. (CH₃)₃SiCl | 5-Trimethylsilyl-2-(4-chlorophenoxy)aniline |
Reactivity of the Chloro-Substituted Phenoxy Moiety
The 4-chlorophenoxy ring represents another site for potential transformations, distinct from the bromo-substituted aniline ring.
Potential for Nucleophilic Aromatic Substitution on the Chlorophenyl Ring
The chlorine atom on the phenoxy moiety is generally unreactive towards nucleophilic aromatic substitution under standard conditions. govtpgcdatia.ac.in Similar to the bromo-substituted ring, the chlorophenyl ring lacks strong electron-withdrawing groups in the ortho or para positions that are necessary to activate the ring for SNAr. The ether oxygen is an electron-donating group, which further deactivates this ring system against nucleophilic attack. libretexts.org Overcoming this inertness would require extreme conditions of high temperature and pressure, which could compromise other functional groups in the molecule. govtpgcdatia.ac.in
Ortho-Lithiation and Electrophilic Quenching Reactions
A more plausible pathway for functionalizing the chlorophenoxy ring is through directed ortho-metalation (DoM). nih.govorganic-chemistry.org The oxygen atom of the ether linkage can act as a directing group, coordinating to an organolithium reagent (like n-BuLi or s-BuLi) and directing deprotonation to one of the adjacent (ortho) carbon atoms. nih.gov
This reaction would compete with metal-halogen exchange at the bromine site and deprotonation of the amine. To achieve selective ortho-lithiation on the chlorophenyl ring, the more reactive sites would likely need to be protected first. For instance, the amine could be protected with a suitable group (e.g., Boc), and the C-Br bond might remain intact under carefully controlled, low-temperature conditions. If successful, the resulting lithiated species can be quenched with various electrophiles to introduce new substituents ortho to the ether linkage.
Oxidative and Reductive Transformations
The functional groups of this compound allow for various oxidative and reductive transformations.
The primary amine of the aniline moiety is susceptible to oxidation. Treatment with strong oxidizing agents can lead to a variety of products, including the corresponding nitroso, nitro, or azoxy compounds, and may even result in polymerization to form polyaniline-like structures. The specific outcome depends heavily on the choice of oxidant and the reaction conditions.
Reductive processes can also be employed. Catalytic hydrogenation or treatment with other reducing agents can achieve hydrodehalogenation, selectively removing the bromine or chlorine atoms. nih.gov The C-Br bond is generally more susceptible to reduction than the C-Cl bond, suggesting that selective debromination might be possible under controlled conditions, yielding 2-(4-chlorophenoxy)aniline. More forceful conditions could potentially lead to the reduction of both halogens.
Pathways for the Construction of Complex Organic Architectures
This compound is a valuable scaffold for building more complex molecular structures, leveraging the distinct reactivity of its functional groups. purdue.edu The bromine atom is particularly useful as a handle for transition-metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
Suzuki Coupling: Reaction of the C-Br bond with an aryl or vinyl boronic acid (or ester) in the presence of a palladium catalyst provides a powerful method for forming new carbon-carbon bonds, leading to biaryl or styrenyl derivatives.
Heck Coupling: Palladium-catalyzed coupling with alkenes allows for the introduction of vinyl groups at the 5-position.
Sonogashira Coupling: Coupling with terminal alkynes, typically using a palladium and copper co-catalyst system, results in the formation of an alkynyl-substituted aniline.
Buchwald-Hartwig Amination: As mentioned previously, palladium-catalyzed coupling with amines, amides, or carbamates can replace the bromine atom with a new nitrogen-based functional group. rsc.org
Furthermore, the aniline nitrogen can be readily acylated, sulfonated, or used as a nucleophile in its own right. It can also be converted into a diazonium salt, a highly versatile intermediate that can be transformed into a wide array of other functional groups (e.g., -OH, -CN, -F, -I). These derivatization pathways, combined with the cross-coupling potential of the C-Br bond, make this compound a strategic precursor for the synthesis of diverse and complex organic molecules, including pharmaceuticals, agrochemicals, and materials. sci-hub.semdpi.com
Macrocyclic and Supramolecular Assembly Building Blocks
The molecular architecture of this compound provides distinct features for its application as a precursor in the construction of macrocycles and the formation of ordered supramolecular assemblies. The reactivity of the primary amine group allows for covalent bond formation to create the macrocyclic ring, while the halogen substituents can direct non-covalent interactions, such as halogen bonding, to guide the assembly of molecules into larger, ordered structures. nih.govacs.org
The amine functionality can undergo reactions with various difunctional electrophiles, such as diacyl chlorides or dialdehydes, to form large ring structures. For instance, condensation reactions are a common strategy for synthesizing macrocycles. unive.it Furthermore, the presence of both bromine and chlorine atoms on the aromatic rings introduces the possibility of using this molecule in halogen-bond-driven self-assembly. rsc.org Halogen bonding is a directional, non-covalent interaction that can be used to construct robust supramolecular architectures, similar to how hydrogen bonding is utilized. nih.govrsc.org The electron-deficient regions on the halogen atoms can interact with electron-rich atoms or π-systems, leading to predictable assembly motifs. nih.gov
A hypothetical approach to macrocycle synthesis could involve a multi-component reaction where this compound is one of several building blocks that are sequentially coupled to form a large, complex ring system. unive.it The properties of the resulting macrocycle would be dictated by the size of the ring and the nature of the other integrated components.
Below is a table illustrating hypothetical macrocyclization reactions involving this compound.
| Co-reactant | Linker Type | Potential Macrocycle Class | Driving Interaction |
| Isophthaloyl dichloride | Amide | Cyclophane | Covalent Bond |
| 1,4-Diformylbenzene | Imine | Schiff Base Macrocycle | Covalent Bond |
| 1,4-Diiodotetrafluorobenzene | Halogen Bond | Supramolecular Dimer | Non-covalent (Halogen Bond) |
| Bis(electrophile) linker | Alkylamine | Polyamino Macrocycle | Covalent Bond |
These potential pathways highlight the versatility of this compound as a foundational unit in designing complex, three-dimensional chemical entities for applications in host-guest chemistry, sensing, and materials science.
Integration into Polymer Backbones and Functional Materials
The incorporation of this compound into polymer structures can be envisioned primarily through the reactivity of its amine group, leading to the formation of high-performance polymers such as polyamides and polyimides. These aromatic polymers are known for their exceptional thermal stability and mechanical strength. researchgate.netmdpi.com The specific substituents on the aniline—the bromo and chlorophenoxy groups—are expected to significantly influence the final properties of the polymer.
In one potential pathway, a diamine derivative of the core structure could be synthesized and subsequently used in polycondensation reactions with aromatic dicarboxylic acids or their derivatives to yield polyamides. mdpi.commdpi.com The bulky and rigid nature of the chlorophenoxy group, along with the heavy bromine atom, would likely hinder close chain packing. This could lead to amorphous polymers with enhanced solubility in organic solvents, a common challenge with aromatic polyamides. mdpi.com The introduction of flexible ether linkages into polymer backbones is a known strategy to improve solubility and processability without significantly compromising thermal stability. researchgate.netrsc.org
Similarly, a diamine based on the this compound structure could be reacted with aromatic dianhydrides to produce poly(amic acid)s, which are then thermally or chemically cyclized to form polyimides. rsc.orgacs.org Polyimides are renowned for their outstanding thermal and oxidative stability, and the incorporation of ether and halogen moieties can be used to tune properties such as dielectric constant, refractive index, and flame retardancy. rsc.orgtitech.ac.jp
The table below presents hypothetical data for a polyamide synthesized from a diamine precursor derived from this compound, compared to a conventional aromatic polyamide, illustrating the potential influence of the compound's unique structure.
| Property | Conventional Aromatic Polyamide (e.g., from p-phenylenediamine) | Hypothetical Polyamide (from this compound derivative) | Rationale for Difference |
| Solubility (in NMP) | Low/Insoluble | Soluble | Bulky substituents disrupt chain packing, increasing free volume and improving solvent interaction. mdpi.com |
| Glass Transition Temp. (Tg) | > 300 °C | 240 - 280 °C | Flexible ether linkage may slightly lower Tg, but rigid aromatic units keep it high. researchgate.net |
| Inherent Viscosity (dL/g) | 0.8 - 1.5 | 0.5 - 0.9 | Steric hindrance from bulky groups might limit the achievable molecular weight. mdpi.com |
| Decomposition Temp. (TGA) | > 500 °C | > 480 °C | High aromatic content and stable ether links ensure excellent thermal stability. titech.ac.jp |
The presence of bromine and chlorine atoms would also impart a degree of flame retardancy to the resulting polymers, an important characteristic for materials used in electronics and aerospace applications. The derivatization of this compound therefore represents a promising route to novel functional polymers with a unique combination of solubility, thermal stability, and inherent flame resistance.
Advanced Spectroscopic and Structural Elucidation of 5 Bromo 2 4 Chlorophenoxy Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. A combination of one- and two-dimensional NMR experiments would provide a complete assignment of all proton and carbon signals, confirming the precise substitution pattern and connectivity of 5-Bromo-2-(4-chlorophenoxy)aniline.
Detailed ¹H NMR Spectral Assignment and Coupling Constant Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on its two phenyl rings and the amine (-NH₂) protons.
Aniline (B41778) Ring Protons: The aniline ring contains three protons (H-3, H-4, and H-6).
H-6: This proton is expected to be a doublet, coupling only with the adjacent H-4 (meta-coupling, J ≈ 2-3 Hz). Its chemical shift would be influenced by the ortho-amino group (electron-donating) and the ortho-ether linkage.
H-4: This proton should appear as a doublet of doublets, showing coupling to both H-3 (ortho-coupling, J ≈ 8-9 Hz) and H-6 (meta-coupling, J ≈ 2-3 Hz).
H-3: This proton is anticipated to be a doublet due to ortho-coupling with H-4 (J ≈ 8-9 Hz).
Phenoxy Ring Protons: The 4-chlorophenoxy ring has four protons, exhibiting a characteristic AA'BB' system due to symmetry.
H-2'/H-6': These two chemically equivalent protons, ortho to the ether linkage, would appear as a doublet.
H-3'/H-5': These two equivalent protons, meta to the ether linkage and ortho to the chlorine atom, would also appear as a doublet.
Amine Protons (-NH₂): The two protons of the primary amine group would likely appear as a broad singlet. Its chemical shift can vary depending on solvent, concentration, and temperature, and the signal would disappear upon D₂O exchange.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| -NH₂ | 3.5 - 5.0 | br s | - |
| H-3 | ~6.8 | d | J ≈ 8-9 |
| H-4 | ~7.1 | dd | J ≈ 8-9, 2-3 |
| H-6 | ~7.3 | d | J ≈ 2-3 |
| H-2', H-6' | ~6.9 | d | J ≈ 8-9 |
¹³C NMR Chemical Shift Interpretation and DEPT Analysis
The ¹³C NMR spectrum would show 12 distinct signals for the 12 carbon atoms of the molecule. The chemical shifts are heavily influenced by the attached substituents (-Br, -Cl, -O-, -NH₂). Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) would be crucial for distinguishing between CH, CH₂, and CH₃ groups (though only CH groups are present in the aromatic regions here) and quaternary carbons.
Carbons of the Aniline Ring:
C-1 (C-NH₂): Shielded by the amino group, but deshielded by the ether linkage.
C-2 (C-O): Strongly deshielded by the electronegative oxygen atom of the ether linkage.
C-5 (C-Br): Its chemical shift will be significantly influenced by the heavy bromine atom.
Quaternary carbons (C-1, C-2, C-5) would be visible in the standard ¹³C spectrum but absent in DEPT-135 and DEPT-90 spectra.
CH carbons (C-3, C-4, C-6) would appear as positive signals in both DEPT-135 and DEPT-90 spectra.
Carbons of the Phenoxy Ring:
C-1' (C-O): Deshielded by the ether oxygen.
C-4' (C-Cl): Deshielded by the chlorine atom.
Quaternary carbons (C-1', C-4') would be absent in DEPT spectra.
CH carbons (C-2', C-3', C-5', C-6') would appear as positive signals in DEPT spectra.
Predicted ¹³C NMR and DEPT Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 |
|---|---|---|---|
| C-1 | ~145 | No Signal | No Signal |
| C-2 | ~150 | No Signal | No Signal |
| C-3 | ~118 | Positive | Positive |
| C-4 | ~125 | Positive | Positive |
| C-5 | ~115 | No Signal | No Signal |
| C-6 | ~128 | Positive | Positive |
| C-1' | ~155 | No Signal | No Signal |
| C-2', C-6' | ~119 | Positive | Positive |
| C-3', C-5' | ~130 | Positive | Positive |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Elucidation
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be expected between H-3 and H-4, and between H-4 and H-6 on the aniline ring, confirming their connectivity. Similarly, a cross-peak between H-2'/H-6' and H-3'/H-5' on the chlorophenoxy ring would establish their adjacent relationship. d-nb.info
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹J-coupling). d-nb.info It would be used to definitively assign each protonated carbon by correlating the assigned ¹H signals with their corresponding ¹³C signals. For example, the proton signal assigned to H-3 would show a cross-peak to the carbon signal of C-3.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²J and ³J-coupling), which is key for establishing the connectivity between different parts of the molecule. d-nb.info Crucial HMBC correlations would include:
A correlation from the H-3 proton to the quaternary carbon C-1, C-2, and C-5.
A correlation from the amine protons (-NH₂) to carbons C-1 and C-2.
Most importantly, a correlation between the protons on one ring and the carbons on the other, via the ether linkage. For instance, a correlation from H-6 on the aniline ring to C-1' on the phenoxy ring, and from H-2'/H-6' on the phenoxy ring to C-2 on the aniline ring, would unequivocally confirm the diaryl ether structure.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman, provides valuable information about the functional groups present in the molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy: Characteristic Absorptions of Functional Groups
The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. researchgate.net
N-H Stretching: The primary amine group (-NH₂) is expected to show two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations.
C-H Aromatic Stretching: Sharp bands appearing just above 3000 cm⁻¹ are characteristic of C-H stretching on the aromatic rings.
C=C Aromatic Stretching: Several bands in the 1450-1600 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the aromatic rings.
C-N Stretching: The stretching vibration of the aryl C-N bond typically appears in the 1250-1360 cm⁻¹ range.
C-O-C Ether Stretching: The most characteristic vibrations for the diaryl ether linkage are the asymmetric and symmetric C-O-C stretches, which are expected to appear as strong bands around 1240 cm⁻¹ and 1040 cm⁻¹, respectively.
C-Br and C-Cl Stretching: The vibrations for carbon-halogen bonds appear in the fingerprint region. The C-Cl stretch is expected in the 700-850 cm⁻¹ range, while the C-Br stretch appears at lower wavenumbers, typically between 500-650 cm⁻¹.
Characteristic FT-IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Aryl Ether (C-O-C) | Asymmetric Stretch | ~1240 |
| Aryl C-N | Stretch | 1250 - 1360 |
| C-Cl | Stretch | 700 - 850 |
Raman Spectroscopy: Complementary Vibrational Mode Analysis
Raman spectroscopy provides complementary information to FT-IR. While polar functional groups like C=O and O-H give strong IR signals, non-polar and symmetric bonds often produce strong Raman signals.
Symmetric Aromatic Ring Breathing: The symmetric "breathing" modes of the two aromatic rings are expected to be prominent in the Raman spectrum.
C-Cl and C-Br Stretching: The carbon-halogen stretches are also Raman active and would be observed in the low-frequency region, complementing the IR data. nih.gov
C-O-C Ether Linkage: The symmetric stretch of the ether linkage may also be visible.
The combined use of FT-IR and Raman spectroscopy would allow for a more complete assignment of the vibrational modes of this compound, further confirming the presence of all key functional groups and structural motifs. scirp.orgresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for studying the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The resulting spectrum provides valuable information about the electronic structure of the compound.
Analysis of Electronic Transitions and Absorption Maxima
For a compound like this compound, one would expect to observe absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions are typically of high intensity and arise from the excitation of electrons in the aromatic rings. The n → π* transitions, which are generally of lower intensity, involve the non-bonding electrons on the nitrogen and oxygen atoms. The specific wavelengths of maximum absorption (λmax) would be influenced by the combination of the substituted aniline and chlorophenoxy rings. However, without experimental data, the precise λmax values for this compound remain undetermined.
Solvent Effects on UV-Vis Spectra
The polarity of the solvent can significantly impact the UV-Vis spectrum of a compound, a phenomenon known as solvatochromism. Polar solvents can stabilize the ground and excited states of a molecule to different extents, leading to shifts in the absorption maxima. A bathochromic (red) shift to longer wavelengths or a hypsochromic (blue) shift to shorter wavelengths can provide insights into the nature of the electronic transitions. A systematic study using a range of solvents with varying polarities would be required to characterize the solvent effects on the UV-Vis spectrum of this compound, but such a study does not appear to have been published.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure by analyzing fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of a compound. For this compound (C12H9BrClNO), HRMS would be expected to yield a precise mass that confirms the presence and number of each atom. This experimental value is currently not available in the scientific literature.
Fragmentation Pattern Analysis for Structural Confirmation
In a mass spectrometer, molecules can be fragmented into smaller, characteristic ions. The analysis of these fragments provides a "fingerprint" of the molecule's structure. For this compound, one would anticipate fragmentation at the ether linkage and loss of the halogen substituents. The resulting fragmentation pattern would be crucial for confirming the connectivity of the atoms within the molecule. A detailed analysis of these fragmentation pathways is contingent on experimental data that has not been published.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions. This would offer unambiguous proof of the compound's structure. To date, the crystal structure of this compound has not been reported in crystallographic databases.
Single-Crystal X-ray Diffraction for Molecular and Crystal Structure Determination
Single-crystal X-ray diffraction stands as the most powerful method for the unambiguous determination of the molecular and crystal structure of a compound that can be obtained in a crystalline form. unimi.it This technique allows for the precise measurement of atomic coordinates within a crystal lattice, from which bond lengths, bond angles, and torsion angles can be calculated with high precision. unimi.it The resulting three-dimensional model reveals the exact conformation of the molecule and its packing arrangement in the solid state. unimi.it
For this compound, a comprehensive search of publicly available crystallographic databases did not yield a solved crystal structure. However, if a suitable single crystal were to be analyzed, the X-ray diffraction experiment would provide the key crystallographic data outlined in the table below. This information is fundamental for a complete structural characterization.
Table 1: Potential Crystallographic Data from Single-Crystal X-ray Analysis of this compound
| Parameter | Description |
|---|---|
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |
| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |
| Unit Cell Dimensions | Parameters a, b, c (lengths of the unit cell edges) and α, β, γ (angles between the edges) define the size and shape of the unit cell. |
| Z Value | The number of molecules per unit cell. |
| Calculated Density | The theoretical density of the crystal, derived from the molecular weight and unit cell volume. |
| Atomic Coordinates | A list of x, y, and z coordinates for each non-hydrogen atom in the asymmetric unit. |
| Bond Lengths & Angles | Precise measurements of the distances between bonded atoms and the angles they form, confirming the molecular connectivity. |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; lower values indicate a better fit. |
This table is illustrative of the data that would be generated from a single-crystal X-ray diffraction experiment. No specific experimental data for the title compound has been published.
Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-Stacking)
The solid-state architecture of molecular crystals is governed by a network of non-covalent intermolecular interactions. Based on the functional groups present in this compound, several key interactions are expected to dictate its crystal packing.
Hydrogen Bonding: The primary amine (-NH₂) group is a classic hydrogen bond donor. It is anticipated to form intermolecular N-H···N or N-H···O hydrogen bonds, where the acceptor could be the nitrogen or ether oxygen of a neighboring molecule. In the crystal structures of related aniline derivatives, N-H···N hydrogen bonds are common interactions that link molecules into chains or sheets. researchgate.net
Halogen Bonding: The bromine and chlorine substituents on the aromatic rings can act as halogen bond donors. A halogen bond is a directional interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophile. mdpi.com In crystalline solids containing bromo- and chloro-substituents, interactions such as C-Br···O, C-Br···N, or C-Br···Br are frequently observed, contributing significantly to the stability of the crystal lattice. mdpi.comuomphysics.net The strength of these interactions generally increases with the polarizability of the halogen, in the order of I > Br > Cl. researchgate.net
π-Stacking: The compound contains two aromatic rings (a brominated aniline ring and a chlorophenoxy ring) which can engage in π-π stacking interactions. These interactions, which can be parallel-displaced or T-shaped (edge-to-face), are crucial for the dense packing of aromatic molecules in crystals.
While a definitive analysis requires a solved crystal structure, studies on analogous compounds like 4-Bromo-2-chloroaniline show that molecules are linked by intermolecular N—H⋯N and weak N—H⋯Br hydrogen bonds, generating two-dimensional sheets. researchgate.net The interplay of these various interactions would ultimately define the supramolecular architecture of this compound.
Polymorphism and Solid-State Structural Variability Studies
Polymorphism is the ability of a solid material to exist in more than one crystalline form. arxiv.org Different polymorphs of the same compound have identical chemical compositions but differ in their crystal packing, which can lead to significant variations in physical properties such as melting point, solubility, stability, and bioavailability. arxiv.orggoogle.com The study of polymorphism is critically important in the pharmaceutical and materials science fields.
A search of the scientific literature revealed no specific studies on the polymorphism of this compound. The identification and characterization of potential polymorphs would require systematic crystallization experiments under various conditions (e.g., different solvents, temperatures, and pressures) and analysis of the resulting solids using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared spectroscopy.
Other Advanced Spectroscopic Techniques
Beyond diffraction methods, other advanced spectroscopic techniques can provide detailed information about the electronic structure of a molecule.
Photoelectron Spectroscopy (XPS, UPS) for Electronic State Analysis
Photoelectron spectroscopy is a surface-sensitive technique used to investigate the elemental composition and electronic states of a material. The method is based on the photoelectric effect, where irradiating a sample with photons of sufficient energy causes the emission of electrons. seriius.com
X-ray Photoelectron Spectroscopy (XPS) uses X-rays to eject core-level electrons. ntu.edu.tw The binding energies of these electrons are characteristic of the element and its chemical environment (oxidation state). An XPS analysis of this compound would provide quantitative elemental composition and detailed chemical state information. nist.gov
Ultraviolet Photoelectron Spectroscopy (UPS) uses UV photons to probe the lower-energy valence electrons. ntu.edu.tw A UPS spectrum provides information about the molecular orbital energy levels, the work function, and the valence band edge of the material. seriius.com
No specific XPS or UPS experimental data for this compound have been reported in the literature. A hypothetical XPS analysis would be expected to yield signals corresponding to the core electrons of the constituent elements, as detailed in the table below.
Table 2: Expected Core-Level Signals in an XPS Spectrum of this compound
| Element | Core Level | Information Provided |
|---|---|---|
| Carbon | C 1s | Chemical shifts would differentiate between C-C/C-H, C-N, C-O, and C-Br/C-Cl environments. |
| Nitrogen | N 1s | The binding energy would confirm the amine (-NH₂) functional group. |
| Oxygen | O 1s | The binding energy would be characteristic of the ether (C-O-C) linkage. |
| Bromine | Br 3d | The binding energy and spin-orbit splitting (3d₅/₂, 3d₃/₂) confirm the presence and chemical state of bromine. |
This table is illustrative of the data that would be generated from an XPS experiment. No specific experimental data for the title compound has been published.
Electron Paramagnetic Resonance (EPR) Spectroscopy (if applicable)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with one or more unpaired electrons. globalresearchonline.net It is a powerful tool for studying radicals, transition metal complexes, and other paramagnetic species. wiley-vch.de
The applicability of EPR is dependent on the presence of unpaired electrons in the molecule. ethz.ch this compound is a closed-shell molecule in its electronic ground state, meaning all its electrons are paired. Consequently, it is a diamagnetic compound and is not active in EPR spectroscopy under standard conditions. bibliotekanauki.pl This technique would only become applicable if the compound were to be converted into a paramagnetic species, for example, through oxidation to form a radical cation or by irradiation to generate a triplet state.
Computational and Theoretical Investigations of 5 Bromo 2 4 Chlorophenoxy Aniline
Quantum Chemical Calculations: A Methodological Overview
Quantum chemical calculations offer a powerful lens through which to examine the intricacies of a molecule's structure and reactivity. These methods, had they been applied to 5-Bromo-2-(4-chlorophenoxy)aniline, would provide fundamental data on its characteristics.
Geometry Optimization and Conformational Analysis
A foundational step in any computational study is geometry optimization. This process determines the most stable three-dimensional arrangement of a molecule's atoms, corresponding to the minimum energy on its potential energy surface. For a flexible molecule like this compound, which contains rotatable bonds connecting the two aromatic rings via an ether linkage, conformational analysis would be essential. This would involve calculating the energy of various rotational isomers (conformers) to identify the global minimum and understand the energy barriers between different conformations.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The electronic properties of a molecule are governed by its molecular orbitals. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule. It projects the electrostatic potential onto the electron density surface, using a color scale to indicate electron-rich (nucleophilic) and electron-poor (electrophilic) regions. An MEP map for this compound would highlight the reactive sites, showing the negative potential around electronegative atoms like oxygen, chlorine, and bromine, and the positive potential near hydrogen atoms.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled donor orbitals and empty acceptor orbitals, quantifying the stabilization energies associated with these interactions. For the target compound, NBO analysis could elucidate hyperconjugative effects and the nature of intramolecular hydrogen bonding, offering deeper insight into its stability and electronic structure.
Vibrational Frequency Calculations and Comparison with Experimental Spectra
Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of the optimized molecular structure, researchers can assign the peaks observed in experimental spectra to specific bond stretches, bends, and torsions. A comparison between the calculated and experimental frequencies, often with the use of a scaling factor to account for theoretical approximations and anharmonicity, serves to validate the accuracy of the computational model.
Spectroscopic Property Predictions
Beyond vibrational spectra, computational methods can predict other spectroscopic properties. For instance, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule, providing theoretical predictions of its Ultraviolet-Visible (UV-Vis) absorption spectrum. These predictions can help in understanding the electronic structure and the nature of the chromophores within the molecule.
Theoretical Prediction of NMR Chemical Shifts (GIAO method)
The theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for this compound can be effectively performed using the Gauge-Including Atomic Orbital (GIAO) method. imist.ma This quantum chemical approach is widely recognized for its accuracy in calculating magnetic shielding tensors, which are then converted into chemical shifts. imist.ma
The GIAO method, typically employed within the framework of Density Functional Theory (TDFT), calculates the magnetic shielding for each nucleus in the molecule. imist.maresearchgate.net The theoretical chemical shifts (δ) are then obtained by referencing the calculated isotropic shielding values (σ) of the molecule's nuclei to the shielding value of a standard reference compound, usually tetramethylsilane (B1202638) (TMS), using the equation: δ = σ_ref - σ_calc. imist.ma
For this compound, the GIAO calculations would be performed after optimizing the molecule's geometry, often using a functional like B3LYP with a suitable basis set such as 6-311++G(d,p). researchgate.netresearchgate.net The predicted ¹H and ¹³C NMR chemical shifts are then compared with experimental data to validate the computational model. researchgate.net Good agreement between the calculated and experimental shifts confirms the accuracy of the computed molecular structure and electronic environment. researchgate.net
Below is a hypothetical table illustrating the kind of data that would be generated from such a study.
Table 1: Theoretical and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound.
| Atom | Experimental δ (ppm) | Theoretical δ (ppm) (GIAO/B3LYP/6-311++G(d,p)) |
| ¹H NMR | ||
| H (amine) | 4.08 | 4.15 |
| H (aromatic) | 6.64 - 7.38 | 6.70 - 7.45 |
| ¹³C NMR | ||
| C-NH₂ | 144.7 | 145.2 |
| C-Br | 115.4 | 115.9 |
| C-O | 143.8 | 144.1 |
| C-Cl | 128.5 | 128.9 |
| C (aromatic) | 119.7 - 130.8 | 120.0 - 131.2 |
Note: The data in this table is illustrative and based on typical values for similar compounds. Actual experimental and theoretical values may vary.
Simulated UV-Vis Spectra via Time-Dependent DFT (TD-DFT)
The electronic absorption properties of this compound can be investigated through simulated Ultraviolet-Visible (UV-Vis) spectra generated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netresearchgate.net This computational method is a powerful tool for predicting the electronic transitions and corresponding absorption wavelengths of molecules. faccts.de
TD-DFT calculations are typically performed on the optimized ground-state geometry of the molecule. researchgate.net The method calculates the excitation energies, which correspond to the energy difference between the ground state and various excited states, and the oscillator strengths, which are related to the intensity of the absorption bands. gaussian.com These calculations can be carried out for the molecule in the gas phase and in different solvents to account for solvatochromic effects. researchgate.netresearchgate.net
For this compound, TD-DFT calculations, often using a functional like B3LYP and a basis set such as 6-311++G(d,p), would predict the wavelengths of maximum absorption (λmax). researchgate.netresearchgate.net The simulated spectrum is generated by plotting the oscillator strength against the wavelength, often with a Gaussian or Lorentzian broadening function to mimic the experimental spectrum. gaussian.com Comparing the simulated spectrum with the experimental one helps in assigning the observed absorption bands to specific electronic transitions, such as n→π* or π→π*. faccts.de
The following table presents hypothetical data from a TD-DFT study of this compound.
Table 2: Simulated UV-Vis Spectral Data for this compound.
| Solvent | Calculated λmax (nm) | Oscillator Strength (f) | Major Transition |
| Gas Phase | 295 | 0.085 | HOMO -> LUMO |
| Ethanol | 302 | 0.092 | HOMO -> LUMO |
| Chloroform | 300 | 0.090 | HOMO -> LUMO |
Note: This data is illustrative. Actual computational results would depend on the specific level of theory and basis set used.
Chemical Reactivity and Selectivity Prediction
Global and Local Reactivity Descriptors (Conceptual DFT)
Conceptual Density Functional Theory (DFT) provides a powerful framework for predicting the chemical reactivity and selectivity of this compound through the calculation of global and local reactivity descriptors. researchgate.netfrontiersin.org These descriptors are derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
HOMO-LUMO energy gap (ΔE): A smaller energy gap indicates higher reactivity.
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.
Chemical Potential (μ): Related to the escaping tendency of electrons from the molecule.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. researchgate.net
Local reactivity descriptors, such as the Fukui functions, pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. frontiersin.org This allows for the prediction of regioselectivity in chemical reactions.
The following table presents hypothetical values for the global reactivity descriptors of this compound.
Table 3: Global Reactivity Descriptors for this compound.
| Descriptor | Value (eV) |
| E_HOMO | -5.8 |
| E_LUMO | -1.2 |
| Energy Gap (ΔE) | 4.6 |
| Chemical Hardness (η) | 2.3 |
| Chemical Potential (μ) | -3.5 |
| Electrophilicity Index (ω) | 2.68 |
Note: These values are for illustrative purposes and would be calculated using a selected DFT functional and basis set.
Reaction Mechanism Elucidation via Transition State Calculations
Computational chemistry offers a powerful tool for elucidating the mechanisms of chemical reactions involving this compound through the calculation of transition states. acs.org By mapping the potential energy surface of a reaction, chemists can identify the transition state, which represents the highest energy point along the reaction coordinate.
For instance, in a nucleophilic aromatic substitution (SNAr) reaction where the bromine atom is displaced, transition state calculations can determine whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a Meisenheimer complex. acs.org These calculations, typically performed using DFT methods, provide the activation energy of the reaction, which is the energy difference between the reactants and the transition state. acs.org A lower activation energy indicates a more favorable reaction pathway.
Furthermore, these calculations can predict the geometry of the transition state, offering insights into the steric and electronic factors that govern the reaction's feasibility and rate. This information is invaluable for optimizing reaction conditions and predicting the products of new reactions.
Non-Linear Optical (NLO) Properties Calculations
The non-linear optical (NLO) properties of this compound can be investigated through quantum chemical calculations. researchgate.netresearchgate.net These studies are important for identifying materials with potential applications in optoelectronics and photonics.
Dipole Moment and Polarizability Evaluation
The dipole moment (μ) and polarizability (α) are fundamental electronic properties that are crucial for understanding the NLO response of a molecule. researchgate.netacs.org These properties can be calculated using DFT methods, often with a functional like B3LYP and a suitable basis set. researchgate.netresearchgate.net
The first-order hyperpolarizability (β) is a key indicator of a molecule's NLO activity. researchgate.net A larger value of β suggests a stronger NLO response. Calculations of these properties can help in designing new molecules with enhanced NLO characteristics.
The following table provides hypothetical calculated values for the NLO properties of this compound.
Table 4: Calculated Non-Linear Optical Properties of this compound.
| Property | Calculated Value |
| Dipole Moment (μ) (Debye) | 2.5 |
| Mean Polarizability (α) (a.u.) | 180 |
| First Hyperpolarizability (β) (a.u.) | 550 |
Note: These values are illustrative and would be obtained from specific quantum chemical calculations.
First and Second Hyperpolarizability Calculations
The nonlinear optical (NLO) properties of organic molecules are of great interest for their potential applications in optoelectronic devices. researchgate.net The first (β) and second (γ) hyperpolarizabilities are key parameters that quantify the NLO response of a molecule to an external electric field. Computational chemistry provides a powerful tool to predict these properties. For this compound, density functional theory (DFT) calculations, often using functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can be employed to determine these hyperpolarizabilities. researchgate.netresearchgate.net
The presence of both electron-donating (amino group) and electron-withdrawing (bromo and chlorophenoxy groups) substituents on the aniline (B41778) ring is expected to enhance the NLO properties due to intramolecular charge transfer. sci-hub.se The first hyperpolarizability is particularly sensitive to the molecular asymmetry and the extent of charge transfer. Theoretical studies on similar halogenated anilines have shown that the position and nature of the halogen substituent significantly influence the hyperpolarizability values. researchgate.net
Table 1: Calculated First (β) and Second (γ) Hyperpolarizability of this compound (Illustrative Data)
| Computational Method | Basis Set | β (a.u.) | γ (a.u.) |
|---|---|---|---|
| B3LYP | 6-311++G(d,p) | Value | Value |
| PBE0 | 6-311++G(d,p) | Value | Value |
| CAM-B3LYP | 6-311++G(d,p) | Value | Value |
Note: The values in this table are illustrative and represent typical ranges for similar aniline derivatives. Specific computational studies on this compound are required for precise data.
Research on various aniline derivatives indicates that the total first hyperpolarizability can be significantly high, suggesting their potential for use in NLO materials. researchgate.netresearchgate.net The second hyperpolarizability, which is related to the third-order NLO effects, is also influenced by the electronic structure of the molecule.
Solvent Effects Modeling (e.g., PCM, SMD)
The properties of a molecule can be significantly influenced by its environment, particularly in solution. Solvent effects are commonly modeled using computational methods like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). aip.orgq-chem.com These models treat the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution, allowing for the calculation of properties in different solvent environments.
For this compound, solvent effects are expected to be significant for properties such as dipole moment and electronic absorption spectra. aip.orgjournalirjpac.com The polarity of the solvent can affect the electronic state energies and the charge distribution within the molecule. acs.org Studies on similar nitroaniline derivatives have shown that the dipole moment and polarizability tend to increase as the polarity of the solvent increases. journalirjpac.com This is attributed to the stabilization of charge-separated states in polar environments.
Table 2: Calculated Dipole Moment of this compound in Different Solvents (Illustrative Data)
| Solvent | Dielectric Constant | Dipole Moment (Debye) |
|---|---|---|
| Gas Phase | 1.0 | Value |
| Cyclohexane | 2.02 | Value |
| Dioxane | 2.21 | Value |
| Chloroform | 4.81 | Value |
| Ethanol | 24.55 | Value |
| Water | 78.39 | Value |
Note: The values in this table are illustrative and based on general trends observed for similar compounds. journalirjpac.comacs.org Specific calculations are needed for this compound.
The choice of solvent can also influence reaction rates and equilibria, making the modeling of solvent effects crucial for understanding the chemical behavior of this compound in solution.
Tautomeric Equilibria and Isomerization Studies
Tautomerism, the equilibrium between two or more interconverting structural isomers, is a possibility in molecules containing functional groups like amines. For aniline derivatives, imine-enamine tautomerism can be computationally investigated. In the case of Schiff bases derived from aniline derivatives, keto-enol or phenol-imine tautomerism is a well-studied phenomenon. researchgate.netiucr.org While this compound itself does not have the typical functional groups for common tautomerism, computational studies can explore the relative stabilities of potential isomers and the energy barriers for their interconversion.
DFT calculations can be used to optimize the geometries of different tautomers and calculate their relative energies to determine the most stable form. researchgate.net The solvent can also play a crucial role in shifting the tautomeric equilibrium. aip.org For instance, polar solvents might stabilize a more polar tautomer.
Table 3: Calculated Relative Energies of Potential Tautomers/Isomers of this compound (Illustrative)
| Tautomer/Isomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |
|---|---|---|
| Aniline form | 0.0 | 0.0 |
| Iminocyclohexadiene form | Value | Value |
Note: This table is illustrative. The existence and stability of tautomers for this specific compound require dedicated computational investigation.
Isomerization studies could also involve the rotational barriers around the C-O and C-N bonds, which would provide information about the conformational flexibility of the molecule.
Thermodynamic Property Calculations at Various Temperatures
Computational chemistry allows for the prediction of various thermodynamic properties, such as enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), entropy (S°), and heat capacity (Cp), at different temperatures. chemeo.com These calculations are typically performed using statistical thermodynamics based on the vibrational frequencies and rotational constants obtained from DFT calculations. researchgate.netresearchgate.net
These thermodynamic parameters are essential for understanding the stability of this compound and for predicting the thermodynamics of reactions in which it might be involved. The temperature dependence of these properties can also be modeled, providing a comprehensive thermodynamic profile of the compound. nist.gov
Table 4: Calculated Thermodynamic Properties of this compound at Standard Conditions (298.15 K) (Illustrative Data)
| Property | Value | Unit |
|---|---|---|
| Enthalpy of Formation (ΔHf°) | Value | kJ/mol |
| Gibbs Free Energy of Formation (ΔGf°) | Value | kJ/mol |
| Entropy (S°) | Value | J/mol·K |
| Heat Capacity (Cp) | Value | J/mol·K |
Note: The values in this table are illustrative and based on calculations for similar brominated and chlorinated aniline derivatives. chemeo.com Specific calculations are necessary for accurate data for this compound.
By calculating these properties at various temperatures, it is possible to predict how the stability and reactivity of the compound change with temperature, which is crucial for chemical process design and safety analysis. nist.gov
Applications of 5 Bromo 2 4 Chlorophenoxy Aniline As a Versatile Chemical Building Block
Precursor in Fine Chemical Synthesis
Aniline (B41778) and its derivatives are fundamental building blocks in the chemical industry, serving as starting materials for a wide range of products, including pharmaceuticals and agrochemicals. researchgate.netresearchgate.net The specific combination of functional groups in 5-Bromo-2-(4-chlorophenoxy)aniline makes it a strategic precursor for constructing more complex molecules. Although specific syntheses starting directly from this compound are not widely documented in public literature, the reactivity of its constituent parts is well-established in the synthesis of fine chemicals.
For instance, structurally similar compounds are key intermediates in drug synthesis. A related molecule, 2-(4-Bromophenoxy)-5-(trifluoromethyl)aniline, is utilized as a building block in drug development, where the trifluoromethyl group enhances lipophilicity and metabolic stability. The bromo and amine groups on these types of aniline derivatives offer handles for various chemical transformations. The amine group can be diazotized and replaced, or it can participate in condensation and coupling reactions. wikipedia.org The bromine atom is particularly useful for introducing new carbon-carbon or carbon-heteroatom bonds through cross-coupling reactions.
The synthesis of the antidiabetic drug dapagliflozin, for example, involves an intermediate, 5-bromo-2-chloro-4'-ethoxy benzophenone, which is synthesized from 5-bromo-2-chlorobenzoic acid. google.com This highlights the importance of bromo- and chloro-substituted aromatic compounds in the synthesis of complex, high-value molecules. The structure of this compound suggests its potential as a precursor for analogous complex structures in medicinal chemistry.
| Potential Reaction | Functional Group Involved | Application in Fine Chemical Synthesis |
| Diazotization | Amine (-NH₂) | Replacement of the amine with various other functional groups. |
| Acylation | Amine (-NH₂) | Formation of amides, which are common in pharmaceuticals. |
| Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | Bromine (-Br) | Formation of C-C or C-N bonds to build complex molecular scaffolds. |
| Nucleophilic Aromatic Substitution | Chlorine (-Cl) on phenoxy group | Introduction of new substituents, though less reactive than the bromine. |
Role in the Synthesis of Advanced Organic Materials
The unique electronic and structural properties imparted by the halogen and phenoxy substituents make this compound a candidate for the synthesis of specialized organic materials.
Aniline is a primary component in the production of polymers like polyurethanes. wikipedia.org Substituted anilines are used to create functional polymers with tailored properties. The amine group of this compound can participate in polymerization reactions. For example, polyanilines are typically synthesized through the oxidative polymerization of aniline. The substituents on the aniline ring influence the properties of the resulting polymer, such as solubility, conductivity, and thermal stability.
Furthermore, bromo-substituted aromatic compounds can be used in polymerization reactions. A study demonstrated the synthesis of ether-linked polymers which were then post-functionalized by reacting the bromo-substituents with aniline in an Ullmann coupling reaction. mdpi.com This indicates that a molecule like this compound could potentially be used as a monomer in polycondensation reactions or be incorporated into polymer backbones to introduce specific functionalities or to allow for subsequent modifications.
| Polymer Type | Potential Role of this compound | Resulting Polymer Property |
| Polyanilines | Co-monomer with aniline | Modified electronic properties, solubility, and processability. |
| Polyimides | Diamine monomer (after conversion or coupling) | Enhanced thermal stability and flame retardancy due to halogen content. |
| Ether-linked polymers | Monomer in polycondensation | Introduction of reactive sites (bromine) for post-polymerization modification. mdpi.com |
Aniline derivatives are widely used to synthesize ligands for coordination complexes. beilstein-journals.org The amine group in this compound can be readily converted into an imine through condensation with an aldehyde, forming a Schiff base. These Schiff bases are versatile ligands that can coordinate with a variety of metal ions. bohrium.com
For example, a study on the closely related 2-bromo-4-chloroaniline (B1265534) showed its use in forming a Schiff base ligand which then formed stable complexes with Co(II), Ni(II), Cu(II), and Zn(II). bohrium.com The resulting metal complexes exhibited enhanced biological activities compared to the free ligand. The phenoxy group in this compound could also influence the coordination properties and the ultimate structure and stability of the metal complexes. The coordination of metal ions can lead to materials with interesting photoluminescent or catalytic properties. mdpi.com
The synthesis of dyes and pigments is one of the oldest and largest applications of aniline chemistry. wikipedia.orgusitc.gov Azo dyes, for instance, are synthesized through the diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling component. nih.gov
As a substituted aniline, this compound can serve as the diazo component in the synthesis of novel azo dyes. The substituents on the aniline ring have a significant impact on the color, fastness, and application properties of the resulting dye. The presence of the bromo and chlorophenoxy groups would likely lead to dyes with specific shades and improved stability. Various substituted anilines, including chloroanilines and bromoanilines, are listed as key intermediates in the dyestuff industry. vipulorganics.com
Advanced Reaction Substrate for Novel Chemical Transformations
The multiple functional groups on this compound make it an interesting substrate for exploring new chemical reactions and synthesizing novel compounds. The bromine atom is a particularly versatile handle for a variety of transformations.
Bromo-organic compounds are key substrates in numerous organic reactions, including substitution, cyclization, and rearrangement reactions. sci-hub.se The bromine atom on the aniline ring of this compound is susceptible to nucleophilic aromatic substitution under certain conditions and is an ideal site for transition-metal-catalyzed cross-coupling reactions. For example, a Suzuki or Buchwald-Hartwig coupling reaction could be employed to form a new carbon-carbon or carbon-nitrogen bond at this position, respectively. wikipedia.org
Future Research Directions and Perspectives
Exploration of Asymmetric Synthetic Routes
The development of chiral molecules is of paramount importance in pharmaceutical and materials science. Future research should prioritize the exploration of asymmetric synthetic routes to produce enantiomerically pure derivatives of 5-Bromo-2-(4-chlorophenoxy)aniline. While the asymmetric synthesis of similar chiral allylic aryl ethers has been achieved using palladium catalysts, and organocatalysts like diphenylprolinol silyl (B83357) ether have been effective in other asymmetric reactions, these strategies have yet to be applied to this specific compound. nih.govelsevierpure.comacs.orgresearchgate.net
Future investigations could focus on adapting existing catalytic systems or developing new ones for the enantioselective functionalization of the aniline (B41778) or phenoxy rings. For instance, asymmetric amination or etherification reactions could lead to the synthesis of chiral derivatives with potential applications as ligands in catalysis or as biologically active agents.
Table 1: Hypothetical Asymmetric Reactions for Derivatization
| Reaction Type | Potential Catalyst | Substrate Moiety | Expected Outcome |
| Asymmetric C-N Coupling | Chiral Palladium Complex | Aniline | Enantiomerically enriched secondary amine |
| Asymmetric C-H Activation | Chiral Rhodium Catalyst | Phenoxy ring | Chiral functionalized phenoxy group |
| Organocatalytic Michael Addition | Diphenylprolinol Silyl Ether | Modified aniline with α,β-unsaturated carbonyl | Chiral adduct with high enantiomeric excess |
Development of Novel Catalytic Systems for Derivatization
The synthesis and derivatization of this compound often rely on established methods like the Ullmann condensation, which traditionally requires harsh reaction conditions. wikipedia.orgmdpi.com A significant area for future research is the development of novel, more efficient, and sustainable catalytic systems. This includes the design of catalysts that can operate under milder conditions, offer higher yields, and are recyclable.
The use of heterogeneous catalysts, such as copper nanoparticles supported on various materials, has shown promise in Ullmann-type reactions for other substrates. gatech.edu Exploring similar heterogeneous systems for the synthesis and derivatization of this compound could lead to more environmentally friendly and cost-effective industrial processes. Furthermore, the development of palladium-N-heterocyclic carbene (NHC) complexes, which have shown high activity in the amination of challenging substrates, could be extended to the derivatization of this compound. nih.gov
Table 2: Comparison of Catalytic Systems for C-O/C-N Bond Formation
| Catalyst System | Typical Conditions | Advantages | Future Research Goal |
| Traditional Copper | High temperature, stoichiometric Cu | Low cost of copper | Develop catalytic versions with lower catalyst loading |
| Homogeneous Palladium | Milder conditions, high efficiency | Broad substrate scope | Improve catalyst stability and recyclability |
| Heterogeneous Copper | Milder conditions, recyclable | Sustainability, easy separation | Enhance activity for less reactive substrates |
| Palladium-NHC Complexes | High activity for deactivated substrates | Overcomes limitations of other catalysts | Application to a wider range of derivatization reactions |
Integration into Advanced Material Science Beyond Current Applications
Phenoxyaniline (B8288346) derivatives are known to be versatile intermediates in the synthesis of pharmaceuticals and can possess interesting optical and electrical properties, making them suitable for applications in materials science. ontosight.aiontosight.aisolubilityofthings.comgoogle.comiucr.org The specific substitution pattern of this compound, including the heavy bromine atom, suggests its potential as a building block for advanced materials.
Future research should explore the synthesis of polymers and oligomers incorporating this moiety. The presence of the halogen atoms could enhance properties such as flame retardancy or be exploited for further cross-coupling reactions to create complex macromolecular architectures. These materials could find applications as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components in sensors and other electronic devices.
Table 3: Potential Material Science Applications
| Application Area | Desired Property of Derivative | Rationale |
| Organic Electronics (OLEDs, OPVs) | Tunable HOMO/LUMO levels, high charge mobility | The aromatic system can be modified to control electronic properties. |
| Flame Retardant Polymers | High bromine content | Brominated compounds are known flame retardants. |
| Advanced Coatings | High refractive index, UV stability | The dense halogenated structure can impart useful optical properties. |
| Chemical Sensors | Specific binding sites for analytes | The aniline and ether groups can be functionalized for selective recognition. |
Deeper Insight into Complex Reaction Mechanisms
A thorough understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing reaction conditions and improving yields. The Ullmann condensation, a key reaction for forming the diaryl ether linkage, is known to have a complex mechanism that can involve different copper oxidation states and radical intermediates. wikipedia.orggatech.eduorganic-chemistry.org
Future research should employ advanced analytical techniques, such as in-situ spectroscopy (e.g., NMR, IR) and detailed kinetic studies, to elucidate the precise mechanistic pathways for this specific substrate. Investigating the role of ligands, bases, and solvents will be critical in gaining a deeper understanding and control over the reaction.
Table 4: Key Mechanistic Questions for Investigation
| Mechanistic Aspect | Investigative Technique | Potential Insights |
| Role of Copper Oxidation State | X-ray Absorption Spectroscopy (XAS) | Identification of the active catalytic species (Cu(I), Cu(II), Cu(III)). |
| Involvement of Radical Intermediates | Electron Paramagnetic Resonance (EPR) | Detection and characterization of radical species. |
| Structure of Reaction Intermediates | Cryogenic NMR, Mass Spectrometry | Isolation and structural elucidation of key intermediates. |
| Rate-Determining Step | Kinetic Isotope Effect Studies | Identification of the slowest step in the catalytic cycle. |
Synergistic Experimental and Computational Approaches
The integration of computational chemistry with experimental studies offers a powerful strategy for accelerating research and development. mdpi.com Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. beilstein-journals.orgnih.govrsc.org
Future work should leverage this synergy to guide experimental efforts. For example, computational screening can be used to predict the most promising candidates for a particular application, which can then be synthesized and tested in the laboratory. Similarly, computational modeling of reaction mechanisms can help to interpret experimental findings and to design more efficient synthetic routes. nih.gov This combined approach will be instrumental in unlocking the full potential of this versatile chemical compound.
Table 5: Synergistic Computational and Experimental Workflow
| Research Objective | Computational Task | Experimental Validation |
| Predict Reactivity | Calculate reaction energy barriers, HOMO/LUMO energies. | Measure reaction rates and yields under various conditions. |
| Design Novel Catalysts | Model catalyst-substrate interactions and transition states. | Synthesize and test the performance of predicted catalysts. |
| Screen for Biological Activity | Perform molecular docking studies with protein targets. | Conduct in vitro and in vivo biological assays. |
| Interpret Spectroscopic Data | Simulate NMR, IR, and UV-Vis spectra. | Compare simulated spectra with experimentally obtained data. |
Conclusion
Summary of Key Research Findings and Methodologies
Research on 5-Bromo-2-(4-chlorophenoxy)aniline and related halogenated phenoxyanilines has primarily centered on their synthesis and utility as building blocks for more complex molecules with specific biological or material properties. A key finding is their use as structural analogs for polybrominated diphenyl ethers (PBDEs) to investigate structure-activity relationships with cytochrome P450 enzymes. acs.org This approach helps to understand the metabolic pathways and potential biological interactions of halogenated pollutants. acs.org
Methodologies for the synthesis of halogenated phenoxyanilines often involve nucleophilic aromatic substitution reactions or the reduction of a nitro group to an amine. acs.orgnih.gov For instance, the synthesis of similar compounds has been achieved by reacting a substituted bromo-nitrobenzene with a chlorophenol, followed by the reduction of the nitro functional group. nih.gov Characterization of these compounds is routinely performed using a suite of standard spectroscopic techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry to confirm their molecular structure and purity. acs.orgbohrium.com
Furthermore, studies have explored the incorporation of halogenated anilines into more complex structures, such as Schiff bases and their metal complexes, to evaluate their potential as antibacterial and antioxidant agents. bohrium.com Research has also demonstrated the use of halogenated anilines in creating conjugates with known antimycobacterial agents to enhance their efficacy. rsc.org
Broader Implications for Organic Chemistry and Materials Science
The study of this compound and its isomers has significant implications for the fields of organic chemistry and materials science. In organic synthesis, these compounds serve as versatile intermediates. The presence of multiple reactive sites—the amine group, the aromatic rings, and the carbon-halogen bonds—allows for a wide range of chemical transformations, making them valuable precursors for the synthesis of pharmaceuticals, agrochemicals, and dyes. ontosight.ai
The specific placement of halogen atoms (bromine and chlorine) on the phenoxyaniline (B8288346) scaffold imparts unique electronic and steric properties. These properties can be fine-tuned by altering the halogen substitution pattern, which in turn influences the reactivity of the molecule and the properties of the resulting materials. acs.org For example, the electron-withdrawing nature of halogens can affect the acidity of the amine group and the electron density of the aromatic rings, influencing their interaction with biological targets or their performance in electronic materials.
In materials science, halogenated organic compounds are integral to the development of specialty chemicals and materials with tailored properties. The introduction of halogens can enhance properties such as thermal stability, flame retardancy, and lipophilicity. The unique substitution pattern of compounds like this compound makes them interesting candidates for the design of novel polymers, liquid crystals, and other advanced materials.
Outlook for Further Academic Exploration of Halogenated Phenoxyanilines
The future of academic research on halogenated phenoxyanilines is poised for expansion into several key areas. A primary avenue for exploration lies in the continued development of novel bioactive molecules. The proven utility of halogenated anilines as precursors for potential antimycobacterial agents and other pharmaceuticals warrants further investigation into their structure-activity relationships. rsc.org Systematic modifications of the halogen substitution pattern and the exploration of a wider range of biological targets could lead to the discovery of new therapeutic leads.
Further research is also needed to fully elucidate the protein-ligand interactions of this class of compounds. acs.org Understanding how the position and identity of halogen atoms affect binding affinity and selectivity for specific enzymes or receptors is crucial for rational drug design and for assessing the toxicological profiles of these compounds. acs.org Advanced computational methods, such as Density Functional Theory (DFT) and molecular docking studies, will likely play a significant role in predicting these interactions and guiding synthetic efforts. bohrium.comresearchgate.net
From a materials science perspective, there is considerable scope for exploring the use of halogenated phenoxyanilines in the creation of new functional materials. Their unique electronic properties suggest potential applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The systematic study of how halogenation influences the packing and intermolecular interactions in the solid state could unlock novel material properties. researchgate.net Moreover, the broader class of halogenated organic compounds continues to be a subject of environmental research, and a deeper understanding of the persistence, bioaccumulation, and transformation of these molecules in the environment remains a critical area of academic inquiry. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Bromo-2-(4-chlorophenoxy)aniline in academic research?
- Methodological Answer: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Ullmann couplings) are effective for introducing the bromo and chlorophenoxy groups. For example, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium) in a solvent system of toluene/ethanol/water under nitrogen at 110°C achieved high yields (98%) in analogous brominated aniline syntheses. Purification via silica gel column chromatography (ethyl acetate/petroleum ether) is recommended .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer: Combine analytical techniques:
- LCMS : Confirm molecular weight (e.g., m/z 307 [M+H]+ as in a related brominated compound) .
- HPLC : Assess purity (retention time analysis under standardized conditions) .
- NMR Spectroscopy : 1H and 13C NMR to verify substituent positions and electronic environments, as demonstrated for structurally similar bromo-anilines .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer:
- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact.
- Store at 0–6°C for stability, as recommended for halogenated anilines .
- Follow protocols for aromatic amine handling, including waste disposal guidelines for toxic compounds .
Advanced Research Questions
Q. How do researchers address low yields in coupling reactions involving this compound precursors?
- Methodological Answer: Optimize reaction parameters:
- Catalyst Loading : Adjust palladium catalyst concentration (e.g., 7.79 mmol in a 209 mmol reaction) .
- Solvent System : Test polar aprotic vs. mixed solvents (e.g., toluene/ethanol/water) to improve solubility .
- Temperature/Time : Extend reaction time or increase temperature (e.g., 110°C for 3 hours) to drive equilibrium .
- Purification : Use gradient elution in column chromatography to isolate target compounds from byproducts .
Q. What are the implications of halogen substitution (Br vs. Cl) on the electronic properties of this compound?
- Methodological Answer: Bromine’s higher electronegativity and larger atomic radius compared to chlorine alter electron density distribution:
- Electrophilic Reactivity : Bromine may enhance susceptibility to nucleophilic aromatic substitution.
- Spectroscopic Shifts : Compare NMR/IR data with chloro analogs (e.g., 5-chloro-2-(4-chlorophenoxy)aniline in ) to identify electronic effects .
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR splitting patterns) for this compound?
- Methodological Answer:
- High-Resolution NMR : Use 2D techniques (COSY, HSQC) to resolve overlapping signals.
- Computational Modeling : Compare experimental NMR data with DFT-calculated chemical shifts.
- Impurity Analysis : Employ HPLC-MS to detect trace byproducts interfering with spectral interpretation .
Q. What role does the chlorophenoxy group play in the stability of this compound under varying storage conditions?
- Methodological Answer:
- The electron-withdrawing chlorophenoxy group reduces electron density on the aromatic ring, potentially enhancing oxidative stability.
- Store in amber vials under inert gas (N2/Ar) at 0–6°C to prevent degradation, as suggested for halogenated anilines .
Q. How is this compound utilized in medicinal chemistry research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
